2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylfuran moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with 5-phenylfuran-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or phenylfuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and anti-inflammatory effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Nifuroxazide: A nitrofuran antibiotic with a similar benzamide structure.
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities and biological activities.
Uniqueness
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-9-5-4-8-15(16)18(22)20-19-12-14-10-11-17(23-14)13-6-2-1-3-7-13/h1-12,21H,(H,20,22)/b19-12+ |
InChI Key |
AHNMIMJVEMDAKH-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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